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molecular formula C5H4F3NOS B3376501 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol CAS No. 1206673-52-0

2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol

Cat. No. B3376501
M. Wt: 183.15
InChI Key: OZYOWBJWGFJRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912218B2

Procedure details

A solution of 2 g (17.68 mmol) of thiazole-2-carboxaldehyde and 0.88 ml (0.88 mmol) of a 1M solution of tetrabutylammonium fluoride in THF, in 88 ml of THF, is admixed slowly at approximately 0° (ice bath) with 2.7 g (19.44 mmol) of trifluoromethyltrimethylsilane (TMS-CF3). Stirring is continued at ambient temperature for 2 hours. The reaction mixture is admixed with 25 ml of 1N aqueous hydrochloric acid and ethyl acetate. The aqueous phase is separated off and extracted twice with ethyl acetate, and the combined organic phases are washed successively with saturated aqueous sodium bicarbonate solution and than with saturated aqueous sodium chloride solution and are dried over sodium sulphate. Following evaporation of the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 98/2 mixture of dichloromethane and methanol.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
88 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:26][C:27]([Si](C)(C)C)([F:29])[F:28].Cl>C1COCC1.C(OCC)(=O)C>[F:26][C:27]([F:29])([F:28])[CH:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)[OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C(=NC=C1)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
2.7 g
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
88 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is admixed slowly at approximately 0°
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed successively with saturated aqueous sodium bicarbonate solution and than with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 98/2 mixture of dichloromethane and methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(C(O)C=1SC=CN1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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